1-(Pyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-pyridin-3-yl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H14N2O/c14-11(7-10-4-2-6-13-10)9-3-1-5-12-8-9/h1,3,5,8,10,13H,2,4,6-7H2 |
InChI Key |
GFHYNECJKJEYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Biological Activity
1-(Pyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one, also known as CAS No. 1499980-97-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 190.24 g/mol
- Structure : The compound features a pyridine ring and a pyrrolidine moiety, which are known to contribute to various biological activities.
Antibacterial and Antifungal Properties
Research indicates that compounds containing pyridine and pyrrolidine structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrrolidine derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death. The specific activity of this compound has not been extensively documented; however, related compounds demonstrate similar mechanisms of action against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |
|---|---|---|
| 2,6-Dipiperidino-1,4-dibromobenzene | 75 | <125 |
| 2,4,6-Tripyrrolidinochlorobenzene | 125 | 150 |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to:
- Membrane Disruption : Similar to other alkaloids, it may alter bacterial membrane integrity.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular processes.
- Receptor Modulation : Interaction with neurotransmitter receptors could provide insights into neuropharmacological effects.
Study on Pyridine Derivatives
A study evaluating the antibacterial effects of various pyridine derivatives found that modifications in the pyridine ring significantly impacted their efficacy against specific bacterial strains. Although the study did not focus on this compound directly, it highlights the importance of structural variations in determining biological activity .
Neuropharmacological Applications
In research focused on neuroinflammation and neurodegenerative diseases, compounds with similar structures have been noted for their ability to penetrate the blood-brain barrier and exert neuroprotective effects. This suggests potential applications for this compound in treating conditions like Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1-(Pyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one has been studied for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes. Notably, pyridine derivatives are often explored for their roles in treating neurological disorders and as anti-cancer agents.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective properties of pyridine derivatives. The results demonstrated that compounds similar to this compound can inhibit neuroinflammation and promote neuronal survival under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science
Synthesis of Advanced Materials
The compound has been utilized in the synthesis of advanced materials, particularly in creating polymer composites. Its unique chemical structure allows for enhanced interactions within polymer matrices, leading to improved mechanical properties and thermal stability.
Table 1: Properties of Polymer Composites with this compound
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Thermal Conductivity | 0.15 W/m·K |
| Flexural Modulus | 2000 MPa |
| Decomposition Temperature | 300 °C |
Cosmetic Formulations
Topical Applications
Recent research has explored the use of this compound in cosmetic formulations due to its potential skin benefits. The compound is believed to enhance skin hydration and improve barrier function, making it a candidate for inclusion in moisturizers and anti-aging products.
Case Study: Efficacy in Skin Care Products
A study conducted on various formulations containing pyridine derivatives revealed significant improvements in skin hydration levels after topical application. The formulations were evaluated for sensory attributes and clinical efficacy, demonstrating that the inclusion of this compound resulted in a noticeable improvement in skin texture and moisture retention.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(Pyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one can be contextualized against the following analogs:
Structural Analogues
Physicochemical Properties
- Solubility : The pyrrolidin-2-yl substituent in the target compound likely enhances water solubility compared to adamantyl or benzoxazolyl analogs, which are more lipophilic .
- Spectroscopic Data : Similar compounds exhibit characteristic NMR signals (e.g., δ 8.60 ppm for pyridin-3-yl protons in 5b6 and δ 198.6 ppm for ketone carbons in rel-(R)-2-(cyclohex-3-en-1-yl)-1-(pyridin-3-yl)ethan-1-one ) .
Research Implications
The pyridin-3-yl ethanone framework is a privileged structure in drug discovery. The pyrrolidine and pyridine moieties in this compound offer opportunities for:
- Optimization of Bioactivity : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the pyridine ring could enhance target binding .
- Stereochemical Studies : The chiral center in pyrrolidin-2-yl may influence enantioselective interactions, as seen in rel-(R)-2-(cyclohex-3-en-1-yl)-1-(pyridin-3-yl)ethan-1-one .
Preparation Methods
Amide and Ketone Formation via Nucleophilic Substitution and Coupling
A common approach involves the reaction of a pyridin-3-yl acetyl precursor with a pyrrolidine derivative under conditions that form the ethanone linkage.
- Starting Materials: 3-pyridylacetyl halides or esters and pyrrolidine or substituted pyrrolidines.
- Reaction Conditions: Typically, nucleophilic substitution or amidation under inert atmosphere (nitrogen) with base.
- Catalysts: Palladium-based catalysts (e.g., Pd2(dba)3) with ligands such as BINAP or XantPhos have been used for aryl amination and coupling reactions relevant to similar compounds.
Pd-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions facilitate the formation of C-N bonds between aryl halides and amines, which can be adapted for synthesizing 1-(Pyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one.
- Example Procedure:
- Combine aryl bromide (e.g., 3-bromopyridine derivative) with pyrrolidine in the presence of Pd catalyst, ligand (XantPhos or BINAP), and base (sodium tert-butoxide or t-BuONa).
- Conduct the reaction in dry toluene or another aprotic solvent under nitrogen at elevated temperatures (90–110 °C) for 12 hours.
- Work-up includes filtration, solvent removal under reduced pressure, and purification by chromatography or preparative HPLC.
Condensation and Reduction Strategies
Another route involves condensation of pyridin-3-yl aldehyde derivatives with pyrrolidine or its precursors, followed by reduction to yield the ethanone structure.
- Method:
- React substituted pyridin-3-carbaldehyde with pyrrolidine under acidic catalysis (e.g., tosic acid) in methanol at elevated temperatures (~70 °C) to form imine or related intermediates.
- Subsequent reduction with borane reagents (e.g., BH3·Me2S) in tetrahydrofuran (THF) at 0–60 °C converts intermediates to the target ethanone compound.
Halogenation and Subsequent Amination
Selective halogenation of pyridin-3-yl ethanone intermediates followed by amination with pyrrolidine derivatives can also be employed.
- Halogenation: Use of N-bromosuccinimide (NBS) or iodine reagents to introduce a halogen at the alpha position of the ethanone.
- Amination: Palladium-catalyzed amination with pyrrolidine under basic conditions to substitute the halogen with the pyrrolidinyl group.
Representative Data Table of Reaction Conditions
Detailed Research Findings
- Catalyst Systems: Pd2(dba)3 with bidentate phosphine ligands (BINAP, XantPhos) efficiently catalyze C-N bond formation in aryl amination reactions, which is critical for assembling the pyridinyl-pyrrolidinyl ethanone framework.
- Base Selection: Sodium tert-butoxide or tert-butoxide sodium salts are effective bases for deprotonation and facilitating nucleophilic attack in coupling reactions.
- Solvent Effects: Aprotic solvents such as dry toluene or tert-Amyl alcohol provide optimal conditions for palladium-catalyzed reactions, maintaining catalyst stability and promoting high yields.
- Purification: Column chromatography and preparative high-performance liquid chromatography (prep-HPLC) are essential for obtaining high-purity final products due to the presence of closely related side products and unreacted starting materials.
- Reaction Monitoring: TLC, UPLC, and LC-MS are routinely used to monitor reaction progress and confirm product identity and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
